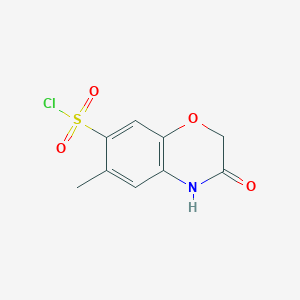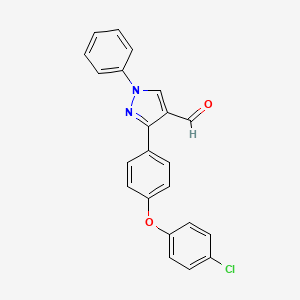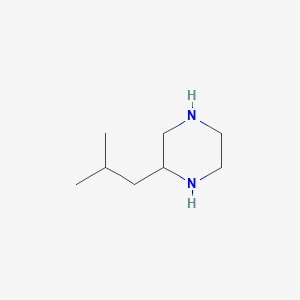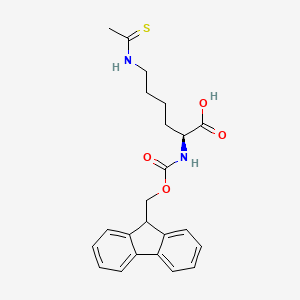
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S It is a derivative of benzoxazine, characterized by the presence of a sulfonyl chloride group at the 7th position, a methyl group at the 6th position, and a keto group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride typically involves the reaction of 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The keto group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Hydroxyl Derivatives: Formed by the reduction of the keto group.
Carboxyl Derivatives: Formed by the oxidation of the methyl group.
Applications De Recherche Scientifique
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The compound may target specific molecular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride: Similar structure but with a chlorine atom at the 6th position instead of a methyl group.
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Lacks the methyl group at the 6th position.
Uniqueness
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride is unique due to the presence of both a methyl group at the 6th position and a sulfonyl chloride group at the 7th position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8ClNO4S |
|---|---|
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-6-7(15-4-9(12)11-6)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
FBJMHTYNTPHUFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1S(=O)(=O)Cl)OCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)





![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)

![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)

